N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide
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Overview
Description
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO2 It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction time: 2-4 hours
- Solvent: Pyridine or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Less chlorinated phenylacetamides
Substitution: Alkyl or aryl substituted phenylacetamides
Scientific Research Applications
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved may include disruption of cell wall synthesis or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-tribromo-3-hydroxyphenyl)acetamide
- N-(2,4,5-trichlorophenyl)acetamide
- N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide is unique due to the presence of both chlorine atoms and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to its brominated or less chlorinated analogs, this compound may exhibit different levels of potency and selectivity in its applications.
Properties
IUPAC Name |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-3(13)12-7-4(9)2-5(10)8(14)6(7)11/h2,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHHNIMGSEHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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